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An In-depth Technical Guide to 2-amino-2-(4-bromophenyl)acetic acid

Abstract
This technical guide provides a comprehensive overview of 2-amino-2-(4-bromophenyl)acetic
acid, a non-proteinogenic α-amino acid of significant interest to researchers, medicinal

chemists, and drug development professionals. We will delve into its fundamental

physicochemical properties, established synthesis protocols, and critical applications as a chiral

building block in modern pharmaceutical science. The strategic placement of the bromine atom

on the phenyl ring offers a versatile handle for synthetic transformations, making this

compound a valuable precursor for complex molecular architectures and active pharmaceutical

ingredients (APIs). This document serves as a detailed resource, synthesizing technical data

with practical, field-proven insights.

Introduction: The Strategic Importance of a
Halogenated Amino Acid
2-amino-2-(4-bromophenyl)acetic acid, also known as 4-bromophenylglycine, is a synthetic

amino acid that has garnered considerable attention in organic synthesis and medicinal

chemistry. Unlike the 20 proteinogenic amino acids, its unnatural structure is a key asset. The

incorporation of such non-proteinogenic amino acids into peptide chains or as standalone
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scaffolds can dramatically enhance the metabolic stability and pharmacokinetic profiles of

potential drug candidates.[1]

The defining features of this molecule are its α-chiral center and the para-substituted bromine

atom. The chirality is crucial for biological activity, as different enantiomers—(R) and (S)—can

exhibit vastly different pharmacological and toxicological effects.[1] Furthermore, the bromine

atom is not merely a steric substituent; it is a highly functional handle. It activates the phenyl

ring for various chemical modifications and serves as a key reactive site for palladium-

catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction

of diverse molecular libraries for structure-activity relationship (SAR) studies.[1] This guide will

explore the synthesis, properties, and utility of this versatile chemical entity.

Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is the foundation of

all subsequent experimental work. The key identifiers and characteristics of 2-amino-2-(4-
bromophenyl)acetic acid are summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/zh/product/b167152
https://www.benchchem.com/zh/product/b167152
https://www.benchchem.com/zh/product/b167152
https://www.benchchem.com/product/b3029578?utm_src=pdf-body
https://www.benchchem.com/product/b3029578?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

Molecular Weight 230.06 g/mol [1][2][3][4]

Molecular Formula C₈H₈BrNO₂ [2][5]

IUPAC Name
2-amino-2-(4-

bromophenyl)acetic acid
[2]

Synonyms
2-(4-Bromophenyl)glycine, H-

DL-Phg(4-Br)-OH
[2][5]

Melting Point 273-274 °C [4]

Boiling Point 363.2 °C at 760 mmHg [4]

CAS Number (Racemic) 71079-03-3 [2][3][4]

CAS Number ((R)-enantiomer) 1260220-71-0 [5][6]

CAS Number ((S)-enantiomer

HCl)
1391529-06-8 [7]

Canonical SMILES
C1=CC(=CC=C1C(C(=O)O)N)

Br
[2]

InChI Key
APLQICUORRMFHY-

UHFFFAOYSA-N
[1][2]

Synthesis and Chiral Resolution
The production of 2-amino-2-(4-bromophenyl)acetic acid in its racemic form is most

classically achieved via the Strecker synthesis. This reliable method constructs the α-amino

acid backbone from an aldehyde precursor.

Experimental Protocol: Strecker Synthesis
This protocol outlines the synthesis of racemic 2-amino-2-(4-bromophenyl)acetic acid.

Causality: The Strecker synthesis is a three-component reaction that efficiently forms an α-

amino nitrile, which is subsequently hydrolyzed to the desired α-amino acid. It is a foundational

method for creating non-proteinogenic amino acids.[1]
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Step-by-Step Methodology:

Iminium Ion Formation: Dissolve 4-bromobenzaldehyde (1.0 eq) in a suitable solvent such as

methanol. Add ammonium chloride (1.1 eq) followed by sodium cyanide (1.1 eq). The

aldehyde reacts with ammonia (formed in situ) to generate an intermediate imine.

Nitrile Addition: The cyanide ion acts as a nucleophile, attacking the imine to form 2-amino-2-

(4-bromophenyl)acetonitrile. The reaction is typically stirred at room temperature for 12-24

hours.

Hydrolysis: The resulting α-amino nitrile is isolated and then subjected to vigorous

hydrolysis. This is achieved by refluxing the nitrile in a strong acidic solution (e.g., 6M HCl) or

a basic solution (e.g., 2M NaOH) for several hours. This step converts the nitrile group (-CN)

into a carboxylic acid group (-COOH).

Isolation and Purification: After hydrolysis, the reaction mixture is cooled. The pH is carefully

adjusted to the isoelectric point of the amino acid (typically around pH 6) to induce

precipitation. The solid product is collected by filtration, washed with cold water and ethanol,

and dried under vacuum.

Self-Validation: Progress can be monitored by Thin Layer Chromatography (TLC). The final

product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass

Spectrometry.

Synthesis Workflow Diagram
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Caption: Workflow of the Strecker synthesis for 2-amino-2-(4-bromophenyl)acetic acid.

Importance of Chirality
The Strecker synthesis inherently produces a racemic mixture (an equal amount of (R) and (S)

enantiomers). For pharmaceutical applications, it is almost always necessary to use a single

enantiomer. This can be achieved through:

Chiral Resolution: Separating the racemic mixture using a chiral resolving agent or chiral

chromatography.

Asymmetric Synthesis: Employing a chiral catalyst or auxiliary to selectively produce the

desired enantiomer from the start.
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The (R)- and (S)-enantiomers of this compound serve as invaluable precursors for the

stereoselective synthesis of complex drug molecules, where only one enantiomer fits the

biological target correctly.[1]

Key Applications in Drug Discovery and
Development
The utility of 2-amino-2-(4-bromophenyl)acetic acid extends across various stages of the

drug discovery pipeline.

Chiral Building Block for APIs
This compound is a quintessential chiral building block. Its rigid phenylglycine core is found in

the structure of numerous biologically active molecules. The defined stereochemistry at the α-

carbon is critical for specific interactions with enzyme active sites or cell surface receptors.[1]

Scaffold for Medicinal Chemistry
The true power of the 4-bromo substituent lies in its synthetic versatility, making it a

cornerstone for SAR studies.

Reactive Sites and Derivatization Pathways:

Potential Derivatives
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Caption: Key reactive sites and potential derivatization pathways.
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N-Acylation: The amino group can be readily acylated with various acyl chlorides or

anhydrides to form amides. This is a common strategy for creating peptide bonds or for

protecting the amine during subsequent reaction steps.[1]

Carboxylic Acid Reduction: The carboxyl group can be reduced to a primary alcohol using

strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding 2-amino-2-(4-

bromophenyl)ethanol, another useful synthetic intermediate.[1]

Palladium Cross-Coupling: The C-Br bond is a prime site for forming new carbon-carbon or

carbon-heteroatom bonds. This allows medicinal chemists to append a wide array of

functional groups to the phenyl ring, systematically probing the chemical space around the

core scaffold to optimize for potency and selectivity.

Development of Novel Therapeutics
Derivatives of 2-amino-2-(4-bromophenyl)acetic acid have been explored for various

therapeutic applications. For instance, its scaffold has been incorporated into heterocyclic

systems, such as thiazoles, to investigate potential antimicrobial agents against pathogenic

bacteria and fungi.[1] The broader class of halogenated phenylglycines is recognized for its

potential in developing new therapeutic agents and other fine chemicals.[1]

Conclusion
2-amino-2-(4-bromophenyl)acetic acid is far more than a simple chemical reagent; it is a

strategic tool for molecular innovation. Its combination of a chiral amino acid core and a

synthetically versatile bromophenyl group provides an exceptional platform for the design and

synthesis of novel, high-value molecules. From fundamental SAR studies to the construction of

complex API precursors, a thorough understanding of its properties, synthesis, and reactivity is

essential for professionals in the chemical and pharmaceutical sciences. This guide provides

the foundational knowledge required to leverage the full potential of this powerful building

block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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